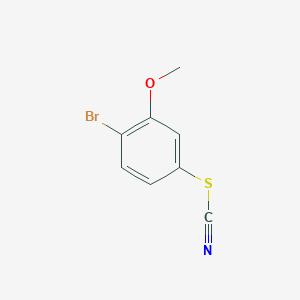

1-Bromo-2-methoxy-4-thiocyanatobenzene

Description

Properties

IUPAC Name |

(4-bromo-3-methoxyphenyl) thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-8-4-6(12-5-10)2-3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSYWEFPWGYQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Para-Thiocyanation of Anisole

The foundational step in synthesizing 1-bromo-2-methoxy-4-thiocyanatobenzene involves introducing the thiocyanate group at the para position relative to the methoxy group. Recent advances in iron-catalyzed C–H thiocyanation have enabled high regiocontrol. A method developed by employs N-thiocyanatosaccharin (2) and iron(III) chloride (2.5 mol%) in dichloromethane at 40°C. Under these conditions, anisole undergoes para-thiocyanation within 30 minutes, yielding 4-thiocyanatoanisole (5a ) in 93% yield.

Key advantages of this approach include:

-

Mild conditions : Avoids harsh reagents like thiocyanogen.

-

Scalability : Demonstrated at 3.3 mmol without yield reduction.

-

Functional group tolerance : Compatible with electron-donating groups (e.g., methoxy).

The reaction mechanism involves electrophilic aromatic substitution (EAS), where iron(III) chloride activates 2 to generate a thiocyanating electrophile. The methoxy group directs substitution to the para position due to its strong electron-donating effect.

Ortho-Bromination of 4-Thiocyanatoanisole

Introducing bromine at the ortho position relative to the methoxy group requires careful optimization to avoid displacement of the thiocyanate. Building on methodologies from, N-bromosuccinimide (NBS) and iron(III) triflimide (10 mol%) in dichloromethane at 40°C achieve selective ortho-bromination. This one-pot, two-step process converts 4-thiocyanatoanisole (5a ) into 1-bromo-2-methoxy-4-thiocyanatobenzene (14 ) in 87% yield.

Critical reaction parameters :

Table 1: Optimization of Ortho-Bromination Conditions

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Fe(OTf)₃ | CH₂Cl₂ | 18 | 87 |

| FeCl₃ | CH₂Cl₂ | 24 | 62 |

| AlCl₃ | CH₂Cl₂ | 24 | 45 |

Alternative Approaches Using N-Bromosulfonamide Reagents

Simultaneous Bromination and Thiocyanation

A method reported in utilizes N,N′-dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl)ethylenediamine (A) with potassium thiocyanate in methanol. While primarily used for thiocyanation, this system can introduce bromine under specific conditions. For example, reacting anisole with A and KSCN at 25°C in acetic acid yields 2-thiocyanato-1-methoxybenzene (20%) alongside 4-thiocyanatoanisole (75%). Adjusting stoichiometry to favor bromination could theoretically yield the target compound, though yields remain suboptimal compared to sequential methods.

Limitations :

-

Competing reactions : Bromine may act as an electrophile, leading to di-substitution.

-

Solvent dependence : Acetic acid promotes thiocyanation but slows bromination.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The iron-catalyzed sequential method () outperforms alternative routes, achieving an overall yield of 87% for 1-bromo-2-methoxy-4-thiocyanatobenzene . In contrast, methods relying on N-bromosulfonamides () struggle with regiocontrol, often producing mixtures of ortho and para isomers.

Table 2: Comparison of Preparation Methods

| Method | Key Reagents | Yield (%) | Regioselectivity |

|---|---|---|---|

| Fe(OTf)₃/NBS | N-Thiocyanatosaccharin, NBS | 87 | High (para/ortho) |

| N-Bromosulfonamide (A) | KSCN, CH₃COOH | 20–75 | Moderate |

Mechanistic Insights and Selectivity

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-4-thiocyanatobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with functional groups replacing the bromine atom.

Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.

Reduction: Dimethoxybenzene derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

1-Bromo-2-methoxy-4-thiocyanatobenzene has various applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Bromo-2-methoxy-4-thiocyanatobenzene exerts its effects involves its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and thiocyanate groups can engage in various chemical interactions. These functional groups allow the compound to interact with molecular targets and pathways, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-bromo-2-methoxy-4-thiocyanatobenzene with structurally related brominated methoxybenzene derivatives, highlighting substituent effects on reactivity and applications:

*Calculated molecular weight based on formula C₈H₆BrNO₂S.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.